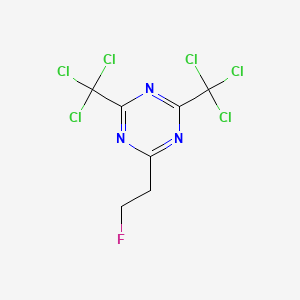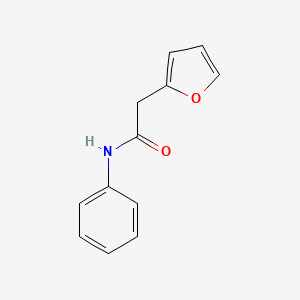
2-Furanacetanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furanacetanilide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to an acetanilide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Furanacetanilide can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid with aniline in the presence of a dehydrating agent such as acetic anhydride. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or gold may be employed to facilitate the reaction, and the use of solvents like ethanol or acetone can improve the solubility of reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Furanacetanilide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: Reduction of the acetanilide moiety can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Aniline derivatives.
Substitution: Halogenated furan derivatives.
Applications De Recherche Scientifique
2-Furanacetanilide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Furanacetanilide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the acetanilide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Acetanilide: Similar structure but lacks the furan ring.
Furan-2-carboxylic acid: Contains the furan ring but lacks the acetanilide moiety.
2-Furylacetic acid: Similar to 2-Furanacetanilide but with a carboxylic acid group instead of an acetanilide group.
Uniqueness: this compound is unique due to the combination of the furan ring and acetanilide moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
113986-24-6 |
|---|---|
Formule moléculaire |
C12H11NO2 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
2-(furan-2-yl)-N-phenylacetamide |
InChI |
InChI=1S/C12H11NO2/c14-12(9-11-7-4-8-15-11)13-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14) |
Clé InChI |
JFPURKZRQGIICW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


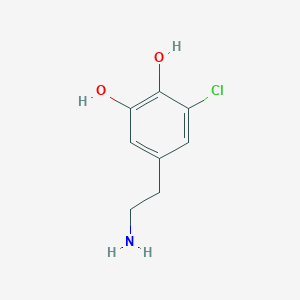
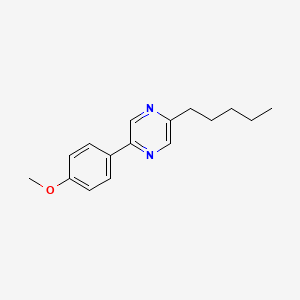
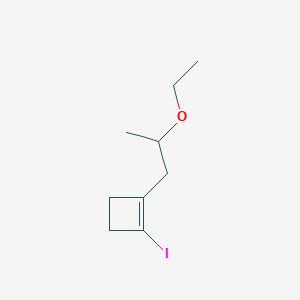
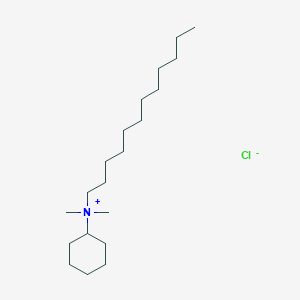
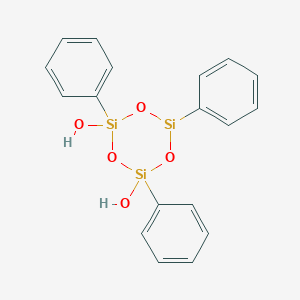
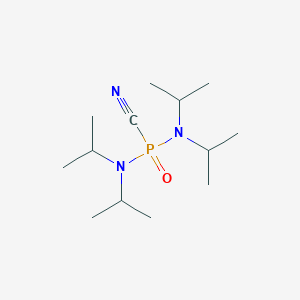
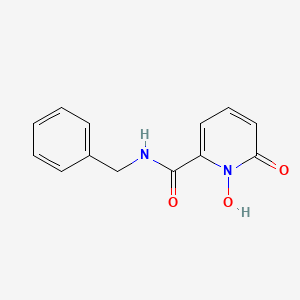
![[(1-Methoxy-4-methylpent-3-en-1-yl)sulfanyl]benzene](/img/structure/B14309752.png)
-lambda~5~-phosphane](/img/structure/B14309753.png)
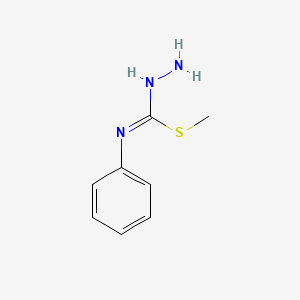
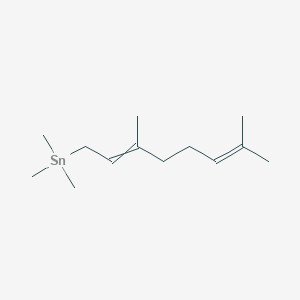
![Ethyl 4-[(oxan-2-yl)oxy]benzoate](/img/structure/B14309769.png)
